B1577023 Dermaseptin-8

Dermaseptin-8

Cat. No.: B1577023
Attention: For research use only. Not for human or veterinary use.
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Description

Dermaseptin-8 is a synthetic cationic peptide belonging to the dermaseptin family, a group of host defense peptides originally isolated from the skin of Phyllomedusine frogs . These peptides are recognized for their broad-spectrum antimicrobial activity and are a subject of significant interest in antimicrobial research . As a research tool, Dermaseptin-8 is provided as a lyophilized powder with high purity, suitable for in vitro investigations. Dermaseptins exhibit potent activity against a range of Gram-positive and Gram-negative bacteria, fungi, and protozoa . Their primary mechanism of action is believed to involve the disruption of microbial membranes . Due to their cationic and amphipathic nature, these peptides can interact with the anionic phospholipids of bacterial membranes, leading to increased membrane permeability, transient pore formation, and ultimately, cell death . Beyond their antimicrobial applications, dermaseptins have also demonstrated promising anti-proliferative effects against various human cancer cell lines in preclinical studies, making them compounds of interest in oncology research . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

bioactivity

Antibacterial

sequence

SLRGFLKGVGTALAGVGKVVADQFDKLLQAGQ

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Cytotoxicity (IC50, µM) of Dermaseptin-8 and Analogues

Compound HMEC-1 H157 PC-3 U251MG MCF-7
Dermaseptin-8 4.85 2.01 11.8 2.36 0.69
DRS-DU-1 53.75 8.43 21.6 >100 >100
DP-2 27.28 6.43 3.17 13.43 NA
TAT-Fusion >100 NA NA NA NA

Data sourced from in vitro assays on human cell lines . NA = Not tested.

  • Potency : Dermaseptin-8 shows superior activity against cancer cells compared to DRS-DU-1 and DP-2, particularly in MCF-7 and U251MG models .
  • Selectivity : The TAT-fusion analogue retains antimicrobial efficacy while reducing toxicity to healthy cells, highlighting the impact of structural modifications .

Cytotoxicity and Selectivity

Dermaseptin-8’s low IC50 against HMEC-1 (4.85 µM) suggests moderate toxicity to non-cancerous cells, whereas the TAT-fusion variant (IC50 > 100 µM) demonstrates improved safety .

Mechanistic Insights

  • Membrane Disruption : Dermaseptin-8’s α-helical structure enables deeper penetration into microbial membranes compared to less helical variants like DP-1 .
  • Salt Sensitivity : Unlike Dermaseptin-AC, which retains activity in high-salt environments, Dermaseptin-8’s efficacy diminishes under physiological salt concentrations, a limitation addressed via TAT fusion .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The primary method for preparing Dermaseptin-8 is solid-phase peptide synthesis, a widely used technique for synthesizing peptides with precise amino acid sequences.

  • Fmoc Chemistry : The synthesis typically employs the Fmoc (9-fluorenylmethyloxycarbonyl) strategy for temporary protection of amino groups during peptide chain elongation. Fmoc groups are removed using 20% piperidine in dimethylformamide (DMF), allowing sequential addition of amino acids from the C-terminal to the N-terminal end of the peptide chain.

  • Activation and Coupling : Each amino acid residue is activated and coupled using reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in the presence of a base like N-methylmorpholine (NMM) in DMF, ensuring efficient peptide bond formation.

  • Instrumentation : Automated peptide synthesizers, such as the Milligen 9050 pepsynthesizer or Tribute Peptide Synthesiser, facilitate stepwise assembly of the peptide on a solid resin support, improving reproducibility and yield.

Resin and Reagents

  • Resin : The peptide chain is anchored to a solid support, commonly a 4-(Hydroxymethyl) phenoxyacetic acid-linked polyamide/kieselguhr resin, which allows for efficient washing and removal of excess reagents during synthesis.

  • Amino Acid Sources : Fmoc-protected amino acids are sourced from specialized suppliers to ensure high purity, essential for the fidelity of the peptide sequence.

Side Chain Deprotection and Cleavage

  • After chain assembly, side chain protecting groups are removed, and the peptide is cleaved from the resin using a cleavage cocktail typically containing trifluoroacetic acid (TFA), scavengers such as paracresol, thioanisole, water, and ethyl methyl sulfide. The cleavage is performed at room temperature for approximately 2 hours to yield crude peptide.

Purification Techniques

High-Performance Liquid Chromatography (HPLC)

  • Preparative Reverse-Phase HPLC : Crude Dermaseptin-8 peptides are purified using preparative reverse-phase HPLC, employing gradients of water and acetonitrile with trifluoroacetic acid as an ion-pairing agent. This step isolates the peptide based on hydrophobicity differences.

Ion Exchange Chromatography and Gel Filtration

  • Additional purification steps may include ion exchange chromatography to separate peptides based on charge and Sephadex gel filtration to remove small molecule impurities and buffer components, enhancing purity.

Characterization and Quality Control

Mass Spectrometry

  • Matrix-Assisted Laser Desorption Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is employed to confirm the molecular mass of the synthesized peptide, ensuring the correct sequence and absence of truncations or modifications.

  • Electrospray Ionization (ESI) ion-trap mass spectrometry further elucidates the primary structure by fragmenting peptide ions and analyzing the resulting b and y ions.

Analytical HPLC and Amino Acid Analysis

  • Analytical HPLC assesses peptide purity, typically aiming for >95% purity before biological testing.

  • Amino acid analysis confirms the composition and sequence integrity of the peptide.

Biological Sample Preparation (If Isolated from Natural Sources)

Although chemical synthesis is the standard for Dermaseptin-8, some studies isolate peptides from frog skin secretions:

  • Collection : Skin secretions are obtained by mild transdermal electrical stimulation of frogs (e.g., Phyllomedusa species), followed by washing and lyophilization of secretions.

  • Extraction and Fractionation : Lyophilized secretions are dissolved in acidic aqueous solutions and fractionated by reversed-phase HPLC. Fractions containing peptides with expected molecular masses are identified by mass spectrometry.

  • Molecular Cloning : mRNA from skin secretions can be isolated, reverse transcribed, and subjected to RACE-PCR to obtain cDNA encoding the peptide precursor, enabling recombinant expression or synthetic design.

Summary Table of Preparation Methods

Step Method/Technique Purpose Key Details/Parameters
Peptide Assembly Solid-phase peptide synthesis (Fmoc chemistry) Sequential amino acid coupling Automated synthesizer; 20% piperidine in DMF for Fmoc removal; HBTU/NMM for coupling
Resin Use 4-(Hydroxymethyl) phenoxyacetic acid-linked resin Solid support for peptide elongation Resin sourced from Milligen/Bioresearch
Cleavage and Deprotection TFA cocktail with scavengers Remove protecting groups and cleave peptide 2 hours at room temperature; TFA/paracresol/thioanisole/water/ethyl methyl sulfide
Purification Preparative reverse-phase HPLC Purify crude peptide Gradient elution with water/acetonitrile/TFA
Additional Purification Ion exchange chromatography, Sephadex gel filtration Remove charged impurities and small molecules Post-HPLC purification steps
Characterization MALDI-TOF MS, ESI-MS, Analytical HPLC Confirm mass, sequence, purity Mass accuracy ±0.1%; fragmentation for sequence
Natural Source Preparation Electrical stimulation of frog skin, lyophilization, HPLC fractionation Obtain natural peptide extract Mild electrical stimulation; lyophilization; reversed-phase HPLC

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.